molecular formula C12H9F3N4S B1429695 N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea CAS No. 1424940-60-2

N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

Cat. No. B1429695
M. Wt: 298.29 g/mol
InChI Key: OAKHVZTYVJTFJN-UHFFFAOYSA-N
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Description

“N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . The main reactions were performed in refluxing water as the solvent .


Molecular Structure Analysis

The molecular structure of “N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea” is characterized by the presence of a pyrimidine ring, a phenyl group, and a trifluoromethyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Biological Activities : A related compound, N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbon-yl)- N'- (4,6-dimethylpyrimidin-2-yl)thiourea, was synthesized and its crystal structure was studied. This compound crystallizes in the monoclinic system and demonstrates herbicidal activity (Yan, Lin, Xue & Si-jia, 2008).
  • Crystal Structure of Thiourea Compounds : In another study, the crystal structure of N-(pyrimidin-2-yl)-N'-methoxycarbonyl-thiourea was determined. The compound crystallizes in the triclinic space group P-1 (Ying‐Hui Ren et al., 2007).

Biological and Pharmacological Screening

  • Synthesis and Biological Screening : Various pyrimidine derivatives, including those similar to N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea, were synthesized and screened for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds showed significant anti-inflammatory activities (K. Ishwar Bhat et al., 2014).
  • Antimicrobial Activity : Synthesis and antimicrobial activity of various thiourea derivatives were explored. Some of these derivatives exhibited potent antibacterial and antifungal activities (P. Dayananda et al., 2018).

Application in Chemical Synthesis

  • Synthesis of Novel Compounds : A study described the ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones using a compound similar to N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea (Chenjiang Liu & Jide Wang, 2010).
  • Metal Complex Formation : The synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea and its complexes with various metals was reported, indicating potential applications in coordination chemistry (N. Ali, 2015).

Future Directions

The future directions for the research on “N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea” could involve further studies on its antitumor activity , as well as its potential applications in the development of new antifungal agents .

properties

IUPAC Name

[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4S/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)17-11(18-9)19-10(16)20/h1-6H,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHVZTYVJTFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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